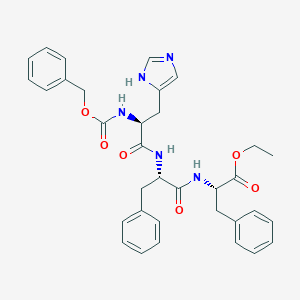

Z-His-Phe-Phe-OEt

Übersicht

Beschreibung

Z-His-Phe-Phe-OEt (ZHPF) is an organic compound that has been of interest to the scientific community for its potential applications in various areas of research. ZHPF is a derivative of the amino acid histidine and is a member of the polyphenol family. ZHPF is a highly reactive compound and has been studied for its properties in a variety of fields, including biochemical and physiological effects, synthesis methods, and applications in scientific research. Additionally, potential future directions for research will be discussed.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Enzyme Catalysis

- Lipase-Catalyzed Peptide Synthesis : The enzyme lipase (PPL) can catalyze peptide synthesis using Z-amino acid esters, such as Z-Phe-OEt, as acyl donors in aqueous water-miscible organic solvents. Optimal conditions for this synthesis involve specific concentrations of DMF, pH levels, and reaction temperatures (Kawashiro et al., 1993).

Photocatalysis

- Photocatalytic Hydrogen Evolution (PHE) : The construction of Z-scheme systems, which might involve materials or processes related to Z-His-Phe-Phe-OEt, is a promising approach for photocatalytic hydrogen evolution. These systems can offer superior PHE rates and high stability and recyclability (Gao et al., 2019).

Enzyme Kinetics and Stability

- Rennin Catalysis : Studies on the rennin-catalyzed hydrolysis of Z-His-Phe-Trp-OEt to Z-His-Phe provide insights into enzyme kinetics and stability in acidic conditions (Clement & Cashell, 1972).

Cathepsin Enzyme Specificity

- Substrate Specificities of Cathepsin : Research into the substrate specificities of cathepsin enzymes, like A,L and A,S from pig kidney, involves synthetic substrates like Z-Phe-Ala and Ac-Phe-OEt. Such studies help in understanding enzyme behavior towards various substrates (Kawamura et al., 1977).

Heat Exchanger Performance

- Plate Heat Exchanger Optimization : The performance of plate heat exchangers (PHEs) using water as the working fluid, and with zigzag flow channels, can be optimized for better heat transfer efficiency. This may indirectly relate to processes involving this compound in terms of thermal dynamics and fluid mechanics (Chen et al., 2022).

Carboxypeptidase Y Catalysis

- Role of His397 in Carboxypeptidase Y : Mutagenic studies on carboxypeptidase Y (CPY), involving peptide substrates like Z-Phe-Leu, reveal insights into the role of specific residues like His397 in enzyme catalysis and stability (Jung et al., 1998).

Cathepsin L Inactivation

- Rapid Inactivation of Cathepsin L : Compounds like Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 can rapidly inactivate cathepsin L, an enzyme found in rat liver lysosomes. This highlights the potential for specific peptides in enzyme regulation (Kirschke & Shaw, 1981).

Wirkmechanismus

Target of Action

The primary target of Z-His-Phe-Phe-OEt is pepsin , a digestive enzyme . Pepsin is an aspartic endopeptidase that allows the assimilation of proteinaceous substrates .

Mode of Action

This compound interacts with pepsin by serving as a substrate . The scissile peptide bond in this compound is attacked by a nucleophilic water molecule activated by two aspartic residues in the active site of pepsin . Pepsin shows a broad primary substrate specificity, favoring hydrophobic L-amino acid residues in both the X- and Y- positions . Substitution of either Phe residue of this compound by its D-enantiomer renders the X-Y bond resistant to pepsin action .

Biochemical Pathways

The action of this compound affects the proteolysis pathway . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids. This is crucial for cellular processes such as protein recycling, cellular signaling, and regulation of gene expression.

Pharmacokinetics

It’s known that this compound is a good substrate for pepsin . It’s also identified as a potent inhibitor of zero-trans glucose flux, similar to HIV protease inhibitors . Its transport inhibition is acute, non-competitive, and reversible .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of glucose transport. Within a Xenopus oocyte expression system, this compound acutely and reversibly inhibited GLUT4-mediated glucose uptake, whereas GLUT1 activity was unaffected at concentrations as high as 1 mM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the optimum pH for pepsin, the primary target of this compound, is between 3.0 and 4.2 . Therefore, changes in these environmental conditions could potentially affect the action of this compound.

Safety and Hazards

When handling “Z-His-Phe-Phe-OEt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Z-His-Phe-Phe-OEt is recognized as a good substrate for pepsin . It has been identified as a potent inhibitor of zero-trans glucose flux, with a Ki of 26 μM . The inhibition of transport by this peptide is acute, non-competitive, and reversible .

Cellular Effects

This compound has been shown to acutely and reversibly inhibit GLUT4-mediated glucose uptake within a Xenopus oocyte expression system . Glut1 activity remains unaffected at concentrations as high as 1 mM .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. It hydrolyses the Phe-Phe bond of the synthetic pepsin substrates . The inhibition of zero-trans glucose flux is another key aspect of its molecular mechanism .

Transport and Distribution

This compound is known to inhibit the transport of glucose via GLUT4

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)